

Oral Administration of Adibelivir in Mouse Models: Application Notes and Protocols

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Compound of Interest

Compound Name: *Adibelivir*

Cat. No.: *B15563357*

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Abstract

Adibelivir (IM-250) is a potent, orally bioavailable helicase-primase inhibitor demonstrating significant efficacy against Herpes Simplex Virus (HSV) infections in preclinical mouse models. Its unique ability to achieve high concentrations in the nervous system makes it a promising candidate for treating neurotropic HSV infections, including herpes encephalitis. This document provides a summary of quantitative data from murine studies, detailed experimental protocols for key models, and visualizations of its mechanism of action and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the efficacy and pharmacokinetics of orally administered **Adibelivir** in various mouse models of HSV infection.

Parameter	Mouse Model	Virus Strain	Adibelivir Dose	Route	Key Findings	Reference
Survival Rate	Intranasal lethal infection	HSV-1	4 mg/kg/day	Oral	100% survival	[1]
Viral Load Reduction (Lungs)	Intranasal lethal infection	HSV-1	4 mg/kg/day	Oral	33-fold reduction in viral DNA	[1]
Viral Load Reduction (Brain)	Intranasal lethal infection	HSV-1	4 mg/kg/day	Oral	>440-fold reduction in viral DNA	[1]
Viral Reactivation	Ocular infection	HSV-1 (17VP16pL acZ)	10 mg/kg (single dose)	Oral Gavage	100% blockage of viral reactivation	[2] [3]
In Vitro Efficacy (IC50)	-	HSV-1 (CI1)	19 nM	-	-	[2]
In Vitro Efficacy (IC50)	-	HSV-2 (MS)	28 nM	-	-	[2]

Parameter	Species	Adibelivir Dose	Route	Value	Reference
Brain/Plasma Ratio	Mouse	Not Specified	Oral Gavage	2.1	[1]
Nervous System/Plasma Ratio	Various	Single or multiple doses	Oral or IV	0.5 to 4	[4] [5]

Experimental Protocols

Intranasal Lethal HSV-1 Infection Model in BALB/c Mice

This model is designed to assess the efficacy of **Adibelivir** in preventing mortality and reducing viral load in a systemic and central nervous system infection.

Materials:

- **Adibelivir** (IM-250)
- Vehicle control
- HSV-1 virus stock
- 6-8 week old female BALB/c mice
- Anesthetic (e.g., isoflurane)
- Micropipettes and sterile, flexible tips

Procedure:

- Animal Acclimatization: House mice in appropriate facilities for at least one week prior to the experiment.
- Drug Preparation: Prepare **Adibelivir** solution for oral administration at the desired concentration (e.g., for a 4 mg/kg/day dosage).
- Virus Inoculation:
 - Anesthetize the mice.
 - Instill a lethal dose of HSV-1 intranasally.
- Treatment Administration:
 - Begin oral administration of **Adibelivir** or vehicle control 6 hours post-infection.[\[1\]](#)

- Continue daily administration for the duration of the study.
- Monitoring:
 - Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, neurological symptoms) and record clinical scores.[\[1\]](#)
 - Record survival data daily.
- Endpoint Analysis:
 - At a predetermined time point or upon euthanasia, collect lung and brain tissues.
 - Isolate DNA from the tissues and quantify HSV-1 DNA copies using real-time quantitative PCR (qPCR) to determine viral load.[\[1\]](#)

Ocular HSV-1 Reactivation Model in Swiss Webster Mice

This model evaluates the ability of **Adibelivir** to suppress the reactivation of latent HSV-1 from the trigeminal ganglia.

Materials:

- **Adibelivir** (IM-250)
- Vehicle control
- HSV-1 strain 17VP16pLacZ
- 22-25 g Swiss Webster outbred mice
- Corneal scarification instrument
- Hyperthermic stress induction equipment

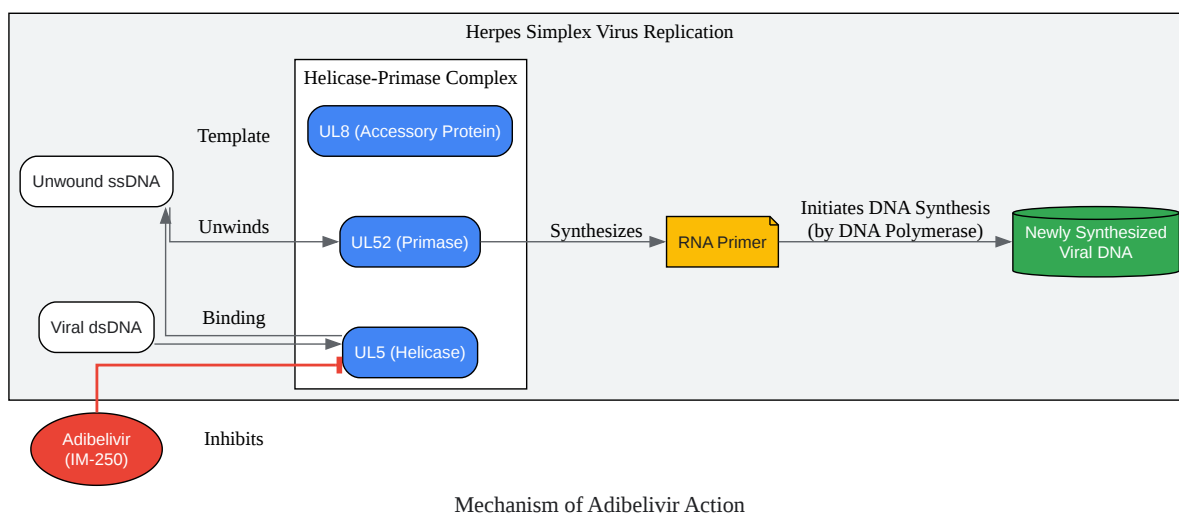
Procedure:

- Virus Inoculation and Latency Establishment:

- Anesthetize the mice.
- Lightly scarify the corneal surface.
- Apply an inoculum of HSV-1 strain 17VP16pLacZ to each cornea.[\[2\]](#)
- Allow sufficient time for the virus to establish latency in the trigeminal ganglia.
- Treatment Administration:
 - For a single-dose study, administer a 10 mg/kg dose of **Adibelivir** or vehicle via oral gavage.[\[2\]](#)
 - For intermittent therapy studies, **Adibelivir** can be formulated in the mouse chow.[\[3\]](#)
- Induction of Viral Reactivation:
 - 3 hours after drug administration, induce hyperthermic stress to trigger viral reactivation.[\[3\]](#)
- Endpoint Analysis:
 - 24 hours post-stress induction, sacrifice the mice and harvest the trigeminal ganglia.
 - Quantify the number of neurons in which the virus has reactivated (exited latency). This can be done by detecting the expression of a viral reporter gene (e.g., LacZ) or by quantifying infectious virus production.[\[2\]](#)[\[3\]](#)

Visualizations

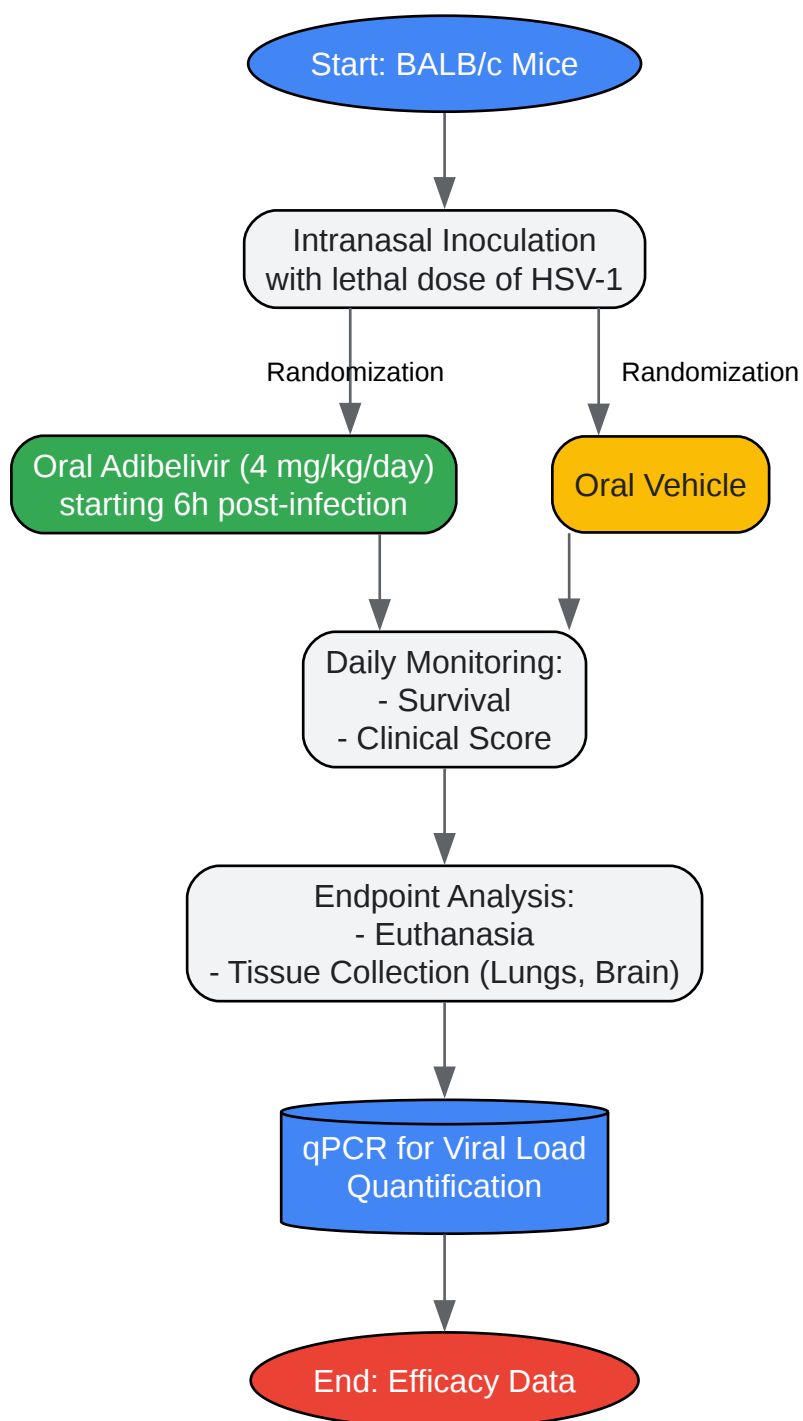
Mechanism of Action of Adibelivir



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Caption: **Adibelvivir** inhibits the UL5 subunit of the HSV helicase-primase complex, preventing the unwinding of viral DNA.

Experimental Workflow for Intranasal HSV-1 Infection Model

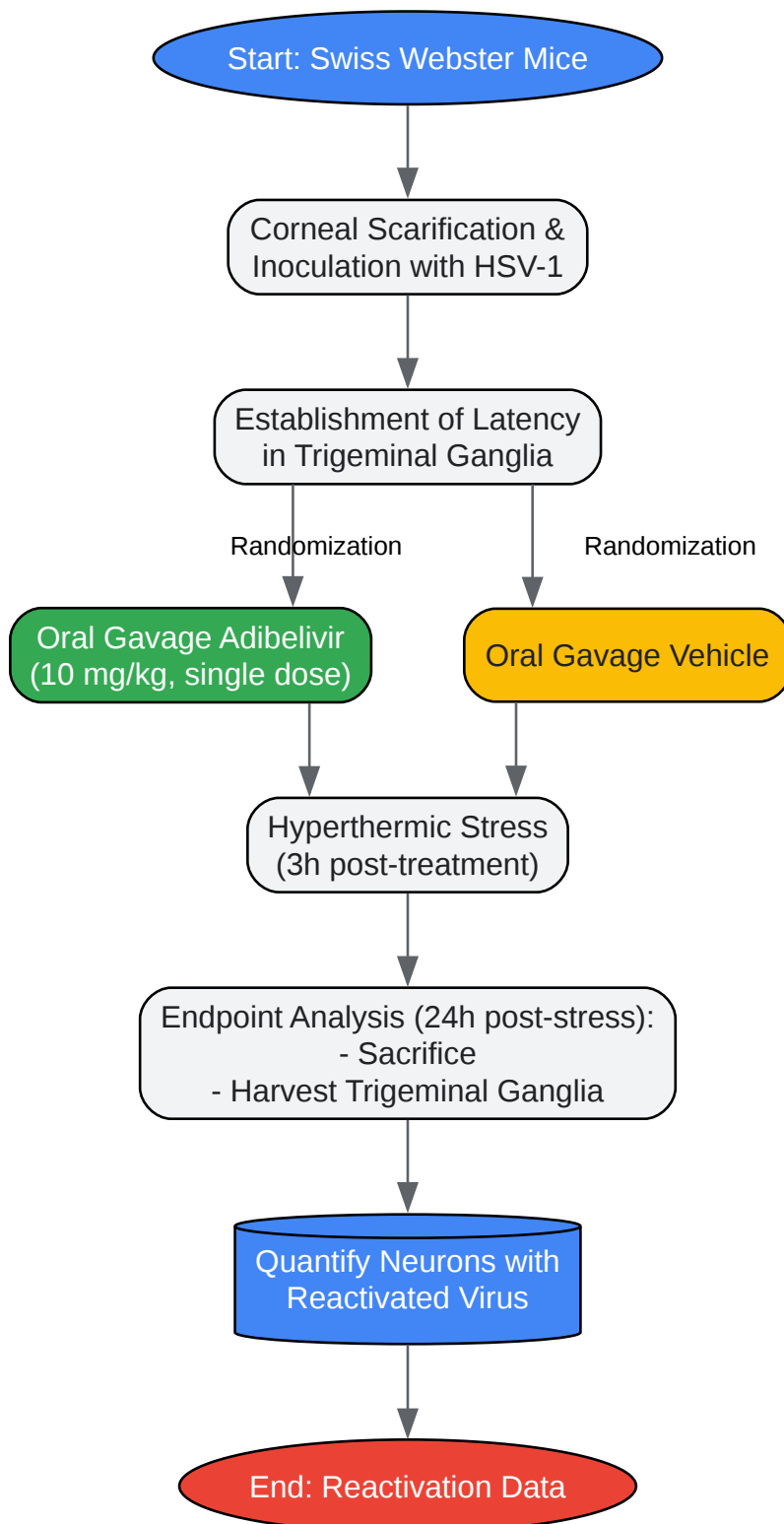


Workflow for Adibelivir Efficacy Testing in Intranasal HSV-1 Mouse Model

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Caption: Workflow for assessing **Adibelivir** efficacy in the intranasal HSV-1 mouse model.

Experimental Workflow for Ocular HSV-1 Reactivation Model



Workflow for Adibelvair in Ocular HSV-1 Reactivation Mouse Model

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Caption: Workflow for evaluating **Adibelivir**'s effect on HSV-1 reactivation from latency.

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